proto-oncogene protein c-myc II
Description
Significance of c-Myc as a Master Regulator of Cellular Processes
The c-Myc protein is a transcription factor that regulates the expression of a vast network of genes, estimated to be as high as 15% of all genes in the human genome. wikipedia.org This extensive regulatory control solidifies its status as a "master regulator" of cellular processes. nih.gov MYC influences a multitude of cellular functions essential for normal cell life, including proliferation, growth, and metabolism. nih.govmdpi.com It achieves this by binding to specific DNA sequences known as Enhancer Boxes (E-boxes) in the promoter regions of its target genes, thereby activating their transcription. wikipedia.org
The protein products of MYC's target genes are involved in a wide spectrum of cellular activities. For instance, c-Myc stimulates the production of ribosomes and proteins, essential for cell growth. nih.gov It also drives the cell cycle forward by promoting the expression of cyclins and cyclin-dependent kinases (CDKs), while simultaneously repressing inhibitors of the cell cycle. frontiersin.orgnih.gov Furthermore, c-Myc plays a pivotal role in reprogramming cellular metabolism to meet the demands of rapid proliferation, a phenomenon often observed in cancer cells. nih.govnih.gov This includes enhancing glycolysis and glutaminolysis to provide the necessary energy and building blocks for macromolecular synthesis. aacrjournals.orgaacrjournals.org
The tightly controlled expression of c-Myc is crucial for normal cellular function. nih.gov In healthy cells, its levels are kept low and are induced only in response to specific growth signals. nih.gov However, when its expression becomes deregulated, it can lead to uncontrolled cell proliferation and contribute to the development of cancer. wikipedia.org
Historical Context and Discovery as a Proto-Oncogene
The discovery of c-Myc is rooted in the study of retroviruses and their ability to cause cancer in animals. nih.gov The story began with the identification of an oncogene carried by the Avian Myelocytomatosis Virus, aptly named v-myc. wikipedia.org This viral gene was found to be responsible for the virus's ability to induce a type of leukemia called myelocytomatosis in chickens. nih.gov
Subsequent research led to the groundbreaking discovery that a cellular counterpart of v-myc, termed c-myc, exists in the genomes of normal, healthy cells across many species. nih.gov This finding was a cornerstone in establishing the concept of proto-oncogenes: normal cellular genes that have the potential to become oncogenes when mutated or expressed at high levels. nih.gov
A pivotal moment in understanding the role of c-Myc in human cancer came with the study of Burkitt's lymphoma, a cancer of the B-lymphocytes. wikipedia.orgnews-medical.net Researchers discovered that in the majority of Burkitt's lymphoma cases, a chromosomal translocation occurs, most commonly between chromosome 8, where the c-myc gene resides, and chromosome 14. wikipedia.orgmdpi.com This translocation, denoted as t(8;14), places the c-myc gene under the control of a highly active immunoglobulin gene promoter, leading to its constitutive and overexpression. wikipedia.org This deregulated expression of c-Myc is a key driver of the uncontrolled B-cell proliferation characteristic of Burkitt's lymphoma. mdpi.com This discovery provided the first direct evidence of a proto-oncogene being activated by a chromosomal translocation in a human cancer. nih.gov
Overview of c-Myc's Multifaceted Biological Functions
The influence of c-Myc extends to a remarkable number of cellular activities, highlighting its multifaceted nature. nih.gov Its functions are often context-dependent, and the cellular outcome of c-Myc activation can range from proliferation to apoptosis. nih.govnih.gov
Key Biological Functions of c-Myc:
| Function | Description | Key Target Genes/Pathways |
| Cell Cycle Progression | Drives cells from a quiescent state into the cell cycle and promotes progression through the G1/S and G2/M phases. frontiersin.orgnih.gov | Cyclins (D, E, A, B), CDKs (CDK1, 2, 4, 6), E2F transcription factors. nih.gov Represses CDK inhibitors like p21. frontiersin.org |
| Cellular Metabolism | Reprograms metabolism to support rapid cell growth and division by increasing the uptake and utilization of nutrients like glucose and glutamine. nih.govnih.gov | GLUT1, Hexokinase 2, Lactate (B86563) Dehydrogenase A. aacrjournals.org |
| Protein Synthesis and Ribosome Biogenesis | Stimulates the production of ribosomes and other components of the translational machinery to increase protein synthesis capacity. nih.govaacrjournals.org | Ribosomal RNA, ribosomal proteins, translation initiation factors. nih.gov |
| Apoptosis (Programmed Cell Death) | Can induce apoptosis, particularly in the absence of sufficient survival signals, acting as a safeguard against uncontrolled proliferation. nih.govabeomics.comqiagen.com | BCL-2 family proteins (downregulates anti-apoptotic Bcl-2, activates pro-apoptotic BAX). wikipedia.orgqiagen.com |
| Stem Cell Biology | Plays a crucial role in maintaining the self-renewal and pluripotency of stem cells. It was one of the four "Yamanaka factors" used to reprogram somatic cells into induced pluripotent stem cells (iPSCs). wikipedia.org |
The dual role of c-Myc in promoting both proliferation and apoptosis is a critical aspect of its biology. nih.gov In normal cells, the pro-apoptotic function of c-Myc is a crucial tumor-suppressive mechanism that eliminates cells with potentially oncogenic levels of MYC. nih.gov However, in cancer cells, this apoptotic checkpoint is often disabled, allowing for the full proliferative and transformative potential of deregulated c-Myc to be unleashed. nih.gov
Properties
CAS No. |
139107-27-0 |
|---|---|
Molecular Formula |
C11H13NO3S.Na |
Synonyms |
proto-oncogene protein c-myc II |
Origin of Product |
United States |
Core Cellular Functions Orchestrated by C Myc
Regulation of Cell Cycle Progression and G1/S Transition
The c-Myc protein is a critical driver of the cell cycle, particularly in promoting the transition from the G1 (first gap) phase to the S (synthesis) phase, a crucial checkpoint for DNA replication. nih.govnih.govmdpi.com Its expression is rapidly induced by mitogenic signals, and it is required for cells to enter and progress through the cell cycle. abeomics.comtandfonline.com The absence of c-Myc leads to a significant delay in cell cycle progression, characterized by prolonged G1 and G2 phases. nih.govpnas.org
Transcriptional Activation of Cell Cycle Promoting Genes (e.g., Cyclins, CDKs)
A primary mechanism by which c-Myc drives cell cycle progression is through the direct transcriptional activation of genes that encode key positive regulators of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). nih.govspandidos-publications.com Research has demonstrated that c-Myc can bind to the promoter regions of genes encoding Cyclin D1, Cyclin E1, CDK2, and CDK4, thereby upregulating their expression. researchgate.net For instance, c-Myc has been shown to induce a rapid increase in CDK4 mRNA levels by binding to conserved sites in its promoter. pnas.org This direct activation of CDK4 provides a clear link between c-Myc's oncogenic potential and its role in cell cycle control. pnas.org Furthermore, c-Myc is implicated in the regulation of cyclin E-Cdk2 complex activity, which is essential for the G1/S transition. nih.govnih.gov
| Gene | Function in Cell Cycle | c-Myc Regulation |
| Cyclin D1 | Forms complex with CDK4/6 to promote G1 progression | Transcriptional activation mdpi.comresearchgate.net |
| Cyclin E1 | Activates CDK2 for G1/S transition | Transcriptional activation nih.govresearchgate.net |
| CDK4 | Catalytic subunit, partner for D-type cyclins | Direct transcriptional activation pnas.orgresearchgate.net |
| CDK2 | Catalytic subunit, partner for E and A-type cyclins | Indirect and direct regulation of activity nih.govnih.gov |
Transcriptional Repression of Cell Cycle Inhibitors (e.g., p15, p21, p27)
In addition to activating pro-proliferative genes, c-Myc facilitates cell cycle progression by transcriptionally repressing genes that encode cell cycle inhibitors, also known as cyclin-dependent kinase inhibitors (CKIs). nih.gov This dual functionality ensures a robust push through cell cycle checkpoints. Notable targets of c-Myc-mediated repression include p15, p21, and p27. nih.govnih.gov
The repression of the CDKN1A gene, which encodes the p21 protein, is a well-studied example. c-Myc can repress the p21 promoter, and this action is crucial for c-Myc's ability to drive cell cycle progression. nih.govtandfonline.com One mechanism for this repression involves c-Myc inducing the transcription factor AP4, which in turn binds to and represses the p21 promoter. tandfonline.com Similarly, c-Myc has been shown to directly repress the promoter of the CDKN2B gene, which encodes p15. nih.gov
The regulation of p27 (encoded by the CDKN1B gene) by c-Myc is more complex, involving both transcriptional repression and enhancement of p27 protein degradation. nih.govnih.gov Studies have demonstrated an inverse relationship between c-Myc and p27 expression levels, with c-Myc being able to repress the p27 promoter. nih.govresearchgate.net
Influence on Cell Proliferation and Cell Growth
The proto-oncogene c-Myc is a potent regulator of cell proliferation and growth, processes that are fundamental to development and tissue homeostasis. cancer.govabeomics.com Its deregulated expression is a hallmark of many cancers, contributing to uncontrolled cell division. cancer.govnih.govnih.gov The ability of c-Myc to drive proliferation is tightly linked to its functions in regulating the cell cycle machinery. nih.govimahealth.org
When c-Myc is overexpressed, it can push quiescent cells to re-enter the cell cycle and proliferate even in the absence of external growth factors. abeomics.compnas.org Conversely, the inactivation of c-Myc in fibroblasts leads to a significantly longer cell doubling time, highlighting its essential role in maintaining normal proliferation rates. nih.gov This effect on proliferation is not just about cell division; c-Myc also has a generalized effect on cell growth, ensuring that cells increase in size appropriately at each phase of the cell cycle. nih.gov
The influence of c-Myc on proliferation is further underscored by its ability to upregulate genes involved in metabolism, such as those encoding glycolytic enzymes and glucose transporters like GLUT1. imahealth.org This metabolic reprogramming provides the necessary energy and building blocks to sustain rapid cell growth and division. nih.govimahealth.org
Modulation of Apoptosis Pathways
Beyond its roles in proliferation and growth, c-Myc is a critical modulator of apoptosis, or programmed cell death. abeomics.comnih.govnih.gov This function is intrinsically linked to its proliferative capacity and serves as a crucial anti-cancer safeguard. nih.gov
Dual Role in Promoting and Suppressing Apoptosis
The c-Myc protein exhibits a dual role in the regulation of apoptosis, capable of both promoting and, under certain conditions, suppressing cell death. abeomics.comnih.gov In normal cells, high levels of c-Myc in the absence of sufficient survival signals trigger a robust apoptotic response. nih.gov This is considered a fail-safe mechanism to eliminate cells with potentially oncogenic levels of c-Myc. nih.gov
However, in the context of cancer, tumor cells often acquire mutations in apoptotic pathways that allow them to resist the pro-apoptotic effects of c-Myc, enabling them to tolerate high levels of the oncoprotein and proliferate uncontrollably. nih.govyoutube.com The ability of c-Myc to either drive proliferation or induce apoptosis is often dependent on the cellular context, particularly the presence or absence of survival factors. abeomics.comnih.gov For instance, the survival factor IGF-1 can block c-Myc-induced apoptosis. nih.gov
Mechanisms of Pro-Apoptotic Activity (e.g., Bax, Fas/CD95 pathway)
The pro-apoptotic activity of c-Myc is mediated through several distinct molecular pathways. One key mechanism involves the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway. abeomics.comnih.gov c-Myc can trigger this release, which is independent of caspases but can be blocked by survival signals. nih.gov The release of cytochrome c leads to the activation of caspases, the executioners of apoptosis. nih.govwikipedia.org
c-Myc can also sensitize cells to death receptor-mediated apoptosis, such as the Fas/CD95 pathway. abeomics.comnih.gov It has been shown that c-Myc-induced apoptosis requires the interaction between the Fas receptor (also known as CD95 or APO-1) and its ligand on the cell surface. nih.gov c-Myc appears to act downstream of the Fas receptor, amplifying the death signal. nih.gov
Furthermore, c-Myc's pro-apoptotic function can be linked to the tumor suppressor p53. nih.gov High levels of c-Myc can activate the p14ARF/MDM2 pathway, leading to the stabilization and activation of p53, which in turn can induce apoptosis. abeomics.comnih.gov c-Myc can also influence the expression of members of the Bcl-2 family of proteins, which are key regulators of mitochondrial apoptosis. For example, c-Myc can promote the activity of the pro-apoptotic protein Bax, which facilitates the release of cytochrome c. abeomics.comyoutube.com
| Apoptotic Pathway Component | Role in c-Myc Mediated Apoptosis |
| Cytochrome c | Released from mitochondria upon c-Myc activation, triggering apoptosis. nih.gov |
| Bax | Pro-apoptotic protein whose activity can be promoted by c-Myc, leading to cytochrome c release. abeomics.comyoutube.com |
| Fas/CD95 | Death receptor pathway that c-Myc can sensitize cells to, amplifying the apoptotic signal. abeomics.comnih.gov |
| p53 | Tumor suppressor that can be activated by high c-Myc levels, leading to apoptosis. nih.gov |
Role in Cellular Differentiation
The c-Myc protein plays a dual and context-dependent role in cellular differentiation, capable of both inhibiting the final stages of cell specialization and maintaining the undifferentiated state of stem cells. This delicate balance is crucial for normal tissue development and homeostasis.
Inhibition of Terminal Differentiation
A primary function of c-Myc is to restrain cells from exiting the cell cycle and committing to a terminally differentiated state. Elevated levels of c-Myc are often incompatible with terminal differentiation in a variety of cell lineages. This inhibition is achieved through the transcriptional regulation of key genes involved in differentiation pathways. For instance, c-Myc can repress the expression of genes that are critical for the maturation of specific cell types. Research has shown that the downregulation of c-Myc is a prerequisite for terminal differentiation to proceed in several cell types, including myeloid leukemia cells. pnas.orgnih.gov In some contexts, the continued expression of c-Myc can block cells at an intermediate stage of differentiation, preventing them from becoming fully mature and functional. pnas.org
One mechanism by which c-Myc inhibits differentiation is by suppressing the activity of transcription factors that drive lineage-specific gene expression. For example, in some cellular contexts, c-Myc can interfere with the function of members of the C/EBP (CCAAT/enhancer-binding protein) family, which are crucial for the differentiation of adipocytes and other cell types. preprints.org
Maintenance of Stem Cell Pluripotency and Self-Renewal
In contrast to its inhibitory role in terminal differentiation, c-Myc is essential for maintaining the defining characteristics of stem cells: pluripotency and self-renewal. Pluripotency refers to the ability of a stem cell to differentiate into all of the cell types that make up the body, while self-renewal is the process by which stem cells divide to make more stem cells.
Endogenous c-Myc is a critical component of the core transcriptional network that sustains the pluripotent state of embryonic stem cells (ESCs). jax.org It is one of the four key "Yamanaka factors" (along with Oct4, Sox2, and Klf4) that can reprogram somatic cells back into induced pluripotent stem cells (iPSCs), highlighting its central role in establishing and maintaining pluripotency. wikipedia.org The mechanism behind this involves c-Myc's ability to promote a rapid cell cycle and regulate metabolic programs that are conducive to the undifferentiated state. jax.org
In adult stem cell populations, such as hematopoietic stem cells (HSCs), c-Myc activity is tightly regulated to balance self-renewal and differentiation. nih.govnih.gov Conditional elimination of c-Myc in HSCs leads to their failure to differentiate, resulting in an accumulation of self-renewing stem cells. nih.govnih.gov Conversely, enforced expression of c-Myc can push HSCs towards differentiation at the expense of self-renewal. nih.gov This delicate control is partly mediated by c-Myc's regulation of cell adhesion molecules, such as N-cadherin, which influences the interaction of HSCs with their niche environment. nih.govnih.gov
Impact on Cellular Metabolism and Bioenergetics
c-Myc is a master regulator of cellular metabolism, reprogramming metabolic pathways to support the high energetic and biosynthetic demands of proliferating cells. This metabolic rewiring is a critical aspect of its function in both normal cell growth and cancer.
Metabolic Reprogramming (e.g., Warburg Effect, Glycolysis, Glutamine Metabolism)
One of the most well-characterized metabolic functions of c-Myc is its ability to induce the "Warburg effect," also known as aerobic glycolysis. This is a phenomenon where cells preferentially metabolize glucose to lactate (B86563), even in the presence of sufficient oxygen for oxidative phosphorylation. aacrjournals.orgaacrjournals.orgnih.gov c-Myc achieves this by directly upregulating the expression of numerous genes encoding glycolytic enzymes. aacrjournals.orgaacrjournals.org
Beyond glycolysis, c-Myc profoundly influences glutamine metabolism. Many c-Myc-driven cells become "addicted" to glutamine, relying on it as a key source of carbon and nitrogen for anabolic processes and to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. pnas.orgpnas.org c-Myc stimulates glutamine catabolism in part by repressing microRNAs that target glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate. nih.gov It also upregulates glutamine transporters, ensuring a steady supply of this crucial nutrient. pnas.orgnih.gov This reprogramming of mitochondrial metabolism to depend on glutamine is a key feature of c-Myc's metabolic influence. pnas.org
Regulation of Biosynthetic Pathways (e.g., Protein Synthesis, Nucleotide Synthesis, Lipid Metabolism)
The metabolic reprogramming orchestrated by c-Myc is tightly linked to its role in promoting the synthesis of macromolecules essential for cell growth and proliferation.
Protein Synthesis: c-Myc drives protein synthesis by regulating the transcription of genes involved in ribosome biogenesis and translation initiation. A significant portion of the cellular energy budget is dedicated to protein synthesis, and c-Myc ensures that the metabolic pathways are geared to support this high demand.
Nucleotide Synthesis: Rapidly proliferating cells require a constant supply of nucleotides for DNA replication and RNA synthesis. c-Myc directly activates the transcription of multiple genes encoding key enzymes in both the purine (B94841) and pyrimidine (B1678525) biosynthesis pathways. nih.govnih.govexlibrisgroup.com This includes enzymes such as thymidylate synthase (TS) and inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2). nih.gov By coordinating the production of nucleotides with cell cycle progression, c-Myc ensures that the building blocks for DNA synthesis are readily available. nih.gov
Lipid Metabolism: c-Myc also plays a crucial role in regulating lipid metabolism, which is essential for membrane biogenesis in dividing cells. It has been shown to cooperate with other transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs), to activate the expression of genes involved in fatty acid synthesis. nih.gov c-Myc can directly bind to the promoters of key lipogenic enzymes, including ATP citrate (B86180) lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN). nih.gov Furthermore, c-Myc influences the synthesis of complex lipids, such as phospholipids, which are critical components of cellular membranes. nih.govfao.org
Involvement in DNA Damage Response and Maintenance of Genomic Stability
While c-Myc is a potent driver of cell proliferation, its overexpression can also be a source of cellular stress, leading to DNA damage and genomic instability. nih.govnih.govmdpi.com This creates a paradoxical situation where a protein essential for growth can also threaten the integrity of the genome.
Deregulated c-Myc expression can induce replication stress by promoting excessive and uncoordinated DNA replication. nih.gov This can lead to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage. mdpi.comnih.gov The cellular response to this damage is complex. In some instances, the DNA damage response (DDR) activated by c-Myc can act as a tumor-suppressive barrier, triggering apoptosis or senescence. nih.gov
However, c-Myc can also modulate the DDR in a way that promotes cell survival and contributes to genomic instability. It can interact with and influence the activity of key DDR proteins. For example, c-Myc can activate the ATR (Ataxia Telangiectasia and Rad3-related) pathway, which can allow for continued proliferation despite the presence of DNA damage. nih.gov The accumulation of genomic alterations, such as chromosomal rearrangements and gene amplifications, is a common feature of c-Myc-driven cancers and is a direct consequence of its ability to induce DNA damage while simultaneously interfering with the faithful repair of that damage. pnas.orgpnas.org This inherent ability to destabilize the genome is a critical aspect of its oncogenic potential. pnas.orgnih.gov
Compound and Gene Mentioned in this Article
| Name | Type | Function/Role |
| Proto-oncogene protein c-myc | Protein (Transcription Factor) | Master regulator of cell proliferation, growth, metabolism, and differentiation. |
| Oct4 | Protein (Transcription Factor) | Key factor in maintaining pluripotency. |
| Sox2 | Protein (Transcription Factor) | Key factor in maintaining pluripotency. |
| Klf4 | Protein (Transcription Factor) | Key factor in maintaining pluripotency. |
| C/EBP (CCAAT/enhancer-binding protein) | Protein Family (Transcription Factors) | Crucial for the differentiation of various cell types, including adipocytes. |
| N-cadherin | Protein (Adhesion Molecule) | Involved in cell-cell adhesion; regulated by c-Myc in hematopoietic stem cells. |
| Glutaminase (GLS) | Enzyme | Converts glutamine to glutamate. |
| Thymidylate synthase (TS) | Enzyme | Involved in the de novo synthesis of pyrimidines. |
| Inosine monophosphate dehydrogenase 2 (IMPDH2) | Enzyme | Rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. |
| ATP citrate lyase (ACLY) | Enzyme | Catalyzes the conversion of citrate to acetyl-CoA for fatty acid synthesis. |
| Acetyl-CoA carboxylase (ACC) | Enzyme | Catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA in fatty acid synthesis. |
| Fatty acid synthase (FASN) | Enzyme | Multi-enzyme protein that catalyzes fatty acid synthesis. |
| ATR (Ataxia Telangiectasia and Rad3-related) | Protein (Kinase) | A key sensor of DNA damage, particularly replication stress. |
| p53 | Protein (Tumor Suppressor) | A critical regulator of the cell cycle, apoptosis, and genomic stability. |
| GLUT1 | Protein (Transporter) | Facilitates the transport of glucose across the plasma membrane. |
| Hexokinase 2 (HK2) | Enzyme | Catalyzes the first step of glycolysis. |
| Phosphofructokinase (PFKM) | Enzyme | A key regulatory enzyme in glycolysis. |
| Enolase 1 (ENO1) | Enzyme | A glycolytic enzyme. |
| Lactate dehydrogenase A (LDHA) | Enzyme | Converts pyruvate (B1213749) to lactate. |
| Sterol Regulatory Element-Binding Proteins (SREBPs) | Protein Family (Transcription Factors) | Master regulators of lipid homeostasis. |
Oncogenic Manifestations and Pathophysiological Roles of C Myc Dysregulation
Mechanisms of c-Myc Oncogenic Activation
The tight control of c-Myc expression is crucial, and its disruption through various genetic and epigenetic mechanisms can lead to tumorigenesis. nih.gov
Chromosomal Translocations (e.g., Burkitt's Lymphoma)
A classic mechanism of c-Myc activation is through chromosomal translocations, most notably observed in Burkitt's lymphoma (BL). mdpi.com In the majority of BL cases, a reciprocal translocation occurs between chromosome 8, which houses the MYC gene at band 8q24, and one of the three immunoglobulin (Ig) gene loci. mdpi.comnih.gov The most frequent of these is the t(8;14)(q24;q32) translocation, present in approximately 80% of BL patients, which places MYC under the control of the potent enhancers of the immunoglobulin heavy chain (IgH) locus on chromosome 14. mdpi.comnih.gov This relocation results in the constitutive and high-level expression of c-Myc in B-cells. mdpi.com
Alternative translocations in BL involve the immunoglobulin light chain loci, specifically t(2;8)(p12;q24) with the kappa light chain locus on chromosome 2, and t(8;22)(q24;q11) with the lambda light chain locus on chromosome 22. mdpi.comnih.gov In all these instances, the outcome is the same: the powerful Ig enhancers drive aberrant and continuous c-Myc expression, a key event in the pathogenesis of Burkitt's lymphoma. mdpi.comwikipedia.org The translocated c-Myc gene is also susceptible to hypermutation, similar to immunoglobulin variable genes, which can further contribute to its oncogenic activity. mdpi.com
| Translocation | Involved Chromosomes | Associated Malignancy | Consequence |
|---|---|---|---|
| t(8;14)(q24;q32) | Chromosome 8 (c-myc) and Chromosome 14 (IgH) | Burkitt's Lymphoma (~80% of cases) | c-myc placed under control of IgH enhancers, leading to overexpression. mdpi.comnih.gov |
| t(2;8)(p12;q24) | Chromosome 2 (Ig kappa light chain) and Chromosome 8 (c-myc) | Burkitt's Lymphoma | c-myc expression driven by Ig kappa light chain enhancers. nih.gov |
| t(8;22)(q24;q11) | Chromosome 8 (c-myc) and Chromosome 22 (Ig lambda light chain) | Burkitt's Lymphoma | c-myc expression driven by Ig lambda light chain enhancers. nih.gov |
Gene Amplification
Gene amplification represents another significant mechanism for c-Myc overexpression in a wide range of human cancers, particularly in solid tumors. nih.gov This process involves an increase in the copy number of the MYC gene, leading to elevated levels of its protein product. nih.gov Amplification can manifest as extrachromosomal DNA elements, such as double minutes, or as homogeneously staining regions integrated within chromosomes. nih.gov
MYC amplification is a frequent event in numerous cancer types, including breast, lung, colon, and medulloblastoma. nih.govmycancergenome.org For instance, studies have shown that a high percentage of high-grade breast cancers exhibit c-myc gene amplification. nih.gov This amplification often correlates with more aggressive tumor behavior and a poorer prognosis for the patient. nih.gov The increased dosage of the MYC gene fuels the cancer cell's proliferative and metabolic machinery, contributing to tumor progression. nih.gov
Deregulation by Insertional Mutagenesis
Insertional mutagenesis is a process where the integration of exogenous DNA sequences, such as those from a retrovirus, into the host genome disrupts the normal regulation of a nearby gene. nih.gov This mechanism has been instrumental in identifying oncogenes, including c-myc. In animal models, retroviruses like the Avian Leukosis Virus and Moloney Murine Leukemia Virus can induce tumors by inserting their genetic material near the c-myc proto-oncogene. nih.govnih.gov
The potent enhancer and promoter elements within the viral long terminal repeats (LTRs) can override the normal regulatory control of c-myc, leading to its constitutive and tissue-inappropriate expression. nih.gov This event can be a critical step in the transformation of a normal cell into a cancerous one. nih.gov While less common in human cancers compared to translocations and amplification, insertional mutagenesis provides a powerful illustration of how the misplacement of regulatory elements can unleash the oncogenic potential of c-Myc.
Post-Translational Stabilization and Enhanced Protein Activity
Beyond genetic alterations that increase MYC gene expression, the c-Myc protein itself is subject to complex post-translational modifications that regulate its stability and activity. nih.gov In normal cells, c-Myc is a highly unstable protein with a short half-life, ensuring its levels are tightly controlled. youtube.com However, in many cancers, this regulatory system is disrupted, leading to the aberrant stabilization of the c-Myc protein and a subsequent increase in its oncogenic activity. elsevierpure.commdpi.com
Phosphorylation plays a dual role in c-Myc regulation. Phosphorylation at certain residues, such as Serine 62, can initially stabilize the protein and enhance its transcriptional activity. nih.gov Conversely, phosphorylation at other sites, like Threonine 58, targets the protein for ubiquitination and subsequent degradation by the proteasome. youtube.com Mutations in these phosphorylation sites, particularly T58, have been identified in some cancers and lead to a more stable and active c-Myc protein. mdpi.com
Furthermore, signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/AKT pathway, can contribute to c-Myc stabilization. mdpi.com AKT can phosphorylate and inactivate GSK3β, a kinase that normally promotes c-Myc degradation, thereby increasing c-Myc protein levels. mdpi.com Additionally, interactions with other proteins, such as Aurora kinase A and the transcriptional co-factor CREPT, can also enhance c-Myc stability and its transcriptional output. mdpi.commdpi.com These post-translational mechanisms provide an additional layer of c-Myc dysregulation that contributes significantly to its oncogenic function.
c-Myc as a Driver of Tumorigenesis and Cancer Progression
The dysregulation of c-Myc is not merely a consequence of cancer but is often a direct driving force behind the development and progression of tumors. nih.govnih.gov Its ability to influence a vast transcriptional network allows it to orchestrate many of the "hallmarks of cancer." nih.govnih.gov
Contributions to Malignant Transformation
The overexpression of c-Myc is a critical event in the malignant transformation of normal cells. frontiersin.orgnih.gov By forming a heterodimer with its partner protein, Max, c-Myc can bind to specific DNA sequences (E-boxes) in the promoter regions of a multitude of target genes, thereby activating their transcription. nih.gov These target genes are involved in fundamental cellular processes that, when deregulated, contribute to the cancerous phenotype.
c-Myc promotes relentless cell proliferation by driving cells from a quiescent state into the cell cycle and accelerating their progression through the G1/S checkpoint. nih.gov It achieves this by upregulating the expression of cyclins and cyclin-dependent kinases (CDKs) while simultaneously repressing the expression of CDK inhibitors. frontiersin.org Furthermore, c-Myc fuels cell growth by stimulating ribosome and protein biogenesis, ensuring that cells have the necessary building blocks for division. nih.gov
A key aspect of c-Myc's transforming ability is its role in metabolic reprogramming. nih.gov Cancer cells have altered metabolic needs to support their rapid proliferation, and c-Myc orchestrates this shift by upregulating genes involved in glycolysis and glutaminolysis. nih.govimahealth.org This allows cancer cells to efficiently generate energy and biosynthetic precursors.
Oncogene Addiction in Malignancies
The concept of "oncogene addiction" describes the phenomenon where a tumor, despite harboring numerous genetic and epigenetic abnormalities, becomes critically dependent on a single activated oncogene for its maintenance and survival. In the context of c-Myc, this dependency is particularly profound. Many tumors with c-Myc overexpression exhibit a remarkable regression upon its inactivation, a process that can involve multiple mechanisms such as proliferative arrest, terminal differentiation, cellular senescence, and apoptosis. nih.govnih.gov This reliance underscores the central role of c-Myc as a driver of the malignant phenotype.
Experimental models have consistently demonstrated that suppressing c-Myc signaling can lead to sustained tumor regression in a variety of cancers, including lymphomas, leukemias, and various carcinomas. nih.govnih.gov This addiction is not easily overcome; even lymphomas that recur after a period of MYC suppression often remain dependent on its activity for survival. pnas.orgoncotarget.com This persistent addiction suggests that c-Myc holds a unique and non-redundant position in the oncogenic circuitry of these tumors. oncotarget.com The mechanisms underlying this addiction are multifaceted and can be both tumor cell-intrinsic and dependent on the host environment. nih.gov For instance, MYC inactivation can restore normal regulatory pathways, leading to a halt in proliferation and the induction of cell death. nih.gov
Table 1: Mechanisms of Oncogene Addiction to c-Myc
| Mechanism | Description | Cancer Types |
|---|---|---|
| Proliferative Arrest | Halting of the cell cycle, preventing further tumor growth. nih.gov | Lymphoma, Osteosarcoma nih.gov |
| Terminal Differentiation | Cancer cells mature into a non-proliferative state. nih.gov | Osteosarcoma nih.gov |
| Cellular Senescence | Irreversible growth arrest, often triggered by cellular stress. nih.gov | Lymphoma, Osteosarcoma nih.gov |
| Apoptosis | Programmed cell death, eliminating malignant cells. nih.gov | Lymphoma nih.gov |
| Shutdown of Angiogenesis | Inhibition of new blood vessel formation, starving the tumor of nutrients. nih.gov | Lymphoma nih.gov |
Contributions to Specific Cancer Cell Phenotypes
The dysregulation of c-Myc contributes to several key characteristics, or "hallmarks," of cancer cells, driving their malignant behavior.
A fundamental characteristic of cancer is the uncontrolled proliferation of cells. c-Myc is a master regulator of this process, driving relentless cell division. nih.gov It achieves this by controlling the expression of a vast number of genes involved in cell cycle progression, ribosome biogenesis, and protein synthesis. nih.govnih.gov Under normal physiological conditions, c-Myc expression is tightly controlled by external signals. nih.gov However, in cancer cells, its expression is often constitutively elevated due to genetic alterations like gene amplification or translocation, or through aberrant upstream signaling pathways. nih.govnih.gov
This overexpression allows cancer cells to bypass normal checkpoints and continuously enter the cell cycle. nih.gov c-Myc promotes the transition from a quiescent state to a proliferative one and accelerates progression through the different phases of the cell cycle. nih.govresearchgate.net By stimulating the machinery required for cell growth and division, c-Myc ensures that cancer cells can maintain their rapid and unchecked proliferation. nih.gov
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. While c-Myc is a potent inducer of proliferation, it paradoxically also sensitizes cells to apoptosis. nih.govnih.gov This pro-apoptotic function is thought to be a built-in safety mechanism to prevent the emergence of neoplastic cells. nih.gov c-Myc achieves this sensitization by promoting the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cascade. nih.gov
However, for cancer to develop, this pro-apoptotic activity of c-Myc must be overcome. Tumor cells often acquire secondary mutations in apoptotic pathways that allow them to tolerate high levels of c-Myc without undergoing cell death. nih.govyoutube.com For example, the anti-apoptotic protein BCL-2 is required for the maintenance of MYC-driven tumors. nih.gov Therefore, the dysregulation of c-Myc in cancer involves not only its enhanced proliferative drive but also the simultaneous suppression of its apoptotic potential, creating a cellular context that strongly favors survival and growth.
Cancer cells have an insatiable demand for energy and building blocks to fuel their rapid growth and proliferation. nih.gov c-Myc plays a central role in reprogramming cellular metabolism to meet these demands, a phenomenon known as metabolic rewiring. nih.govnih.gov It orchestrates a shift towards anabolic metabolism, where nutrients are utilized for the synthesis of macromolecules like nucleic acids, proteins, and lipids. researchgate.net
A key aspect of this rewiring is the "Warburg effect," where cancer cells favor glycolysis even in the presence of oxygen. nih.gov c-Myc directly activates the transcription of numerous genes involved in glucose uptake and glycolysis. nih.govaacrjournals.org It also stimulates glutamine metabolism, providing another critical source of carbon and nitrogen for biosynthesis. nih.govfrontiersin.org This c-Myc-driven metabolic reprogramming is essential for providing the necessary energy and anabolic precursors to sustain relentless cell growth and division. nih.govresearchgate.net
Table 2: Key Metabolic Pathways Regulated by c-Myc
| Metabolic Pathway | Key Genes/Processes Upregulated by c-Myc | Consequence for Cancer Cells |
|---|---|---|
| Glucose Metabolism | Glucose Transporter 1 (GLUT1), Hexokinase 2 (HK2), Lactate (B86563) Dehydrogenase A (LDHA) nih.govaacrjournals.org | Increased glucose uptake and conversion to lactate (Warburg effect), providing ATP and building blocks. nih.gov |
| Glutamine Metabolism | Glutaminase (B10826351) (GLS) nih.govaacrjournals.org | Provides nitrogen for nucleotide and amino acid synthesis, and carbon for the TCA cycle. nih.gov |
| Mitochondrial Biogenesis | Nuclear-encoded mitochondrial genes nih.gov | Increased mitochondrial mass and function to support metabolic demands. nih.gov |
| Lipid Synthesis | Genes involved in fatty acid synthesis researchgate.net | Provides lipids for membrane biogenesis in rapidly dividing cells. |
| Nucleotide Synthesis | Genes involved in nucleotide metabolism aacrjournals.org | Provides the building blocks for DNA and RNA synthesis. aacrjournals.org |
Immune Evasion and Modulation of the Tumor Microenvironment
For a tumor to grow and metastasize, it must evade the host's immune system. c-Myc plays a significant role in creating an immunosuppressive tumor microenvironment. nih.govmdpi.com It can orchestrate immune evasion through several mechanisms. One key strategy is the upregulation of immune checkpoint proteins, such as PD-L1 (Programmed Death-Ligand 1), on the surface of cancer cells. mdpi.comnih.gov The interaction of PD-L1 with its receptor, PD-1, on T cells leads to T-cell inactivation, effectively shielding the tumor from an immune attack. nih.gov
Furthermore, c-Myc-driven metabolic changes, such as the secretion of lactate, contribute to an acidic and nutrient-deprived microenvironment that impairs the function of various immune cells, including dendritic cells, NK cells, and T cells. mdpi.comnih.gov c-Myc can also influence the recruitment of immunosuppressive cells, like regulatory T cells (Tregs), into the tumor microenvironment. mdpi.com By these multifaceted approaches, c-Myc helps tumors to escape immune surveillance and destruction. nih.govnih.gov
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be responsible for tumor initiation, progression, and recurrence. c-Myc is implicated in the maintenance of these CSC properties. wikipedia.org The transcription factors Oct4, Sox2, Klf4, and c-Myc (often referred to as Yamanaka factors) are capable of reprogramming somatic cells into induced pluripotent stem cells (iPSCs), highlighting c-Myc's role in establishing a stem-like state. wikipedia.orgwikipedia.org
In the context of cancer, turning off MYC can block the self-renewal of cancer cells, suggesting that oncogene addiction may be linked to the restoration of a limited lifespan for these cells. nih.gov The involvement of c-Myc in promoting stemness contributes to the hierarchical organization of tumors and their ability to sustain long-term growth and resist therapy.
Advanced Research Methodologies for Studying C Myc
In Vitro Cellular and Molecular Systems
In vitro systems provide a controlled environment to investigate the molecular mechanisms of c-Myc function at the cellular level. These systems are instrumental for high-throughput screening, detailed mechanistic studies, and the initial validation of therapeutic strategies.
A variety of established cell lines are utilized to study c-Myc's diverse functions. These cell lines, derived from different tissue types and cancers, provide model systems with varying levels of c-Myc expression and genetic backgrounds. For instance, the human neuroblastoma cell line SH-EP, which expresses low levels of endogenous c-Myc, has been engineered to stably express a MYC-responsive luciferase reporter, creating a valuable tool for screening compounds that affect c-Myc transactivation. nih.gov Similarly, Rat-1 fibroblasts with a targeted deletion of both c-myc alleles (HO15.19) serve as a crucial model for studying Myc-dependent phenotypes, as they can proliferate without any Myc protein, albeit slowly. nih.gov The human colorectal cancer cell line HCT116 is another widely used model due to its high levels of constitutively active c-Myc, making it suitable for reporter assays and studying the effects of c-Myc inhibition. nih.gov In addition, a panel of human tumor cell lines with characterized c-Myc mutations or varying gene copy numbers is available for studying the impact of these alterations on cellular pathways and for anti-cancer drug discovery. atcc.org
| Cell Line | Tissue of Origin/Tumor Type | Key Characteristics for c-Myc Studies |
| SH-EP | Human Neuroblastoma | Low endogenous c-Myc; Engineered with MYC-responsive luciferase reporter. nih.gov |
| HO15.19 | Rat Fibroblast | Both c-myc alleles deleted; Essential for studying Myc-dependent phenotypes. nih.gov |
| HCT116 | Human Colorectal Cancer | High levels of constitutively active c-Myc; Used in reporter assays. nih.gov |
| MCF-7 | Human Breast Cancer | Model for studying MKK3-MYC protein-protein interaction. nih.gov |
| MDA-MB-231 | Human Breast Cancer | Used in colony formation and cell proliferation assays to study c-Myc targets. mdpi.com |
| Jurkat | Human T-cell Leukemia | Used for preparing nuclear extracts to study c-Myc transcription factor activity. raybiotech.com |
| U937 | Human Histiocytic Lymphoma | Utilized in transcription factor activity assays for c-Myc. raybiotech.com |
| G401 | Human Rhabdoid Tumor | Lacks detectable INI1 protein expression, making it a model to study INI1's effect on c-Myc targets. nih.gov |
This table is interactive. You can sort and filter the data.
The ability to precisely manipulate c-Myc expression is fundamental to understanding its function. Several powerful genetic techniques are employed for this purpose. Short interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are widely used to achieve transient or stable knockdown of c-Myc expression, respectively. nih.gov These RNA interference (RNAi) approaches have been instrumental in demonstrating that c-Myc depletion inhibits the proliferation of various human tumor cells. nih.gov For example, lentiviral-based shRNA vectors have been successfully used to stably reduce c-Myc expression in a broad range of human tumor cell lines, leading to significant growth inhibition. nih.gov
More recently, the CRISPR/Cas9 system has emerged as a revolutionary tool for genome editing, allowing for the complete knockout of the MYC gene. This technology has been used to disrupt MYC in human colorectal cancer (HT29) and ovarian cancer (OVCAR8) cells, enabling detailed characterization of the resulting knockout clones. scirp.org These genetic manipulation techniques are not only crucial for functional studies but also for validating c-Myc as a therapeutic target.
To quantify the transcriptional activity of c-Myc, researchers utilize reporter assays. These assays typically involve a reporter gene, such as luciferase or a fluorescent protein, under the control of a promoter containing multiple copies of c-Myc binding sites (E-boxes). bpsbioscience.comamsbio.com When c-Myc is active, it binds to these elements and drives the expression of the reporter gene, which can be easily measured. bpsbioscience.comamsbio.com These reporter systems are available in various formats, including transiently transfected plasmids and stable lentiviral vectors, which allow for the establishment of reporter cell lines for high-throughput screening of potential c-Myc inhibitors. bpsbioscience.comamsbio.comlipexogen.com
For monitoring c-Myc protein activity and its regulation by post-translational modifications like phosphorylation, more sophisticated biosensors have been developed. One such system utilizes a split-luciferase complementation approach to detect the phosphorylation-specific interaction between c-Myc and GSK3β, providing a noninvasive way to monitor c-Myc activity in living cells and animal models. pnas.org
In Vivo Animal Models
While in vitro systems are powerful, they cannot fully recapitulate the complexity of a whole organism. In vivo animal models, particularly mouse models, are therefore indispensable for studying the role of c-Myc in tumorigenesis, development, and for preclinical evaluation of new therapies.
Genetically engineered mouse models (GEMMs) have been instrumental in defining the role of c-Myc in cancer. nih.gov Transgenic mice that overexpress c-Myc in specific tissues have been developed to study its role in initiating and maintaining tumorigenesis. nih.gov For example, the Eμ-Myc mouse model, which overexpresses c-Myc in B-cells, is a classic model for studying Burkitt's lymphoma. nih.gov
Conditional transgenic and knockout models offer more precise temporal and spatial control over c-Myc expression. nih.govnih.gov These models often utilize the Cre-Lox or Tet-On/Off systems to allow for the activation or inactivation of c-Myc at specific developmental stages or in specific cell types. pnas.orgnih.govnih.gov Reversibly switchable transgenic models have been particularly insightful, demonstrating that sustained c-Myc activity is required for tumor maintenance and that its inactivation can lead to tumor regression through apoptosis, differentiation, or proliferative arrest. nih.govnih.gov Conditional knockout mice, where the Myc gene is flanked by loxP sites ("floxed"), have been used to study the consequences of its deletion in adult tissues, revealing its roles in metabolic homeostasis and aging. frontiersin.orgfrontiersin.org
Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient directly into immunodeficient mice. nih.govyoutube.com These models are considered more reliable for preclinical research than traditional cell line-derived xenografts because they better recapitulate the histopathology, genetic heterogeneity, and tumor microenvironment of the original human tumor. nih.govnih.govyoutube.com PDX models have become a crucial platform for in vivo preclinical testing of anti-cancer agents, including those targeting c-Myc-driven cancers. nih.gov They allow for the evaluation of drug efficacy, and the identification of mechanisms of therapy resistance. nih.gov The response of tumors in PDX models to treatment can be highly predictive of the clinical response in the patient from whom the tumor was derived, making them a valuable tool for personalized medicine. nih.gov
High-Throughput Molecular and Cellular Techniques
Modern high-throughput technologies have revolutionized our understanding of c-Myc by enabling a global perspective on its interactions and regulatory networks. These methods allow for the comprehensive analysis of c-Myc's influence on the genome, proteome, and metabolome.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Profiling
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors. In the context of c-Myc, ChIP-seq has been pivotal in mapping its direct downstream targets. c-Myc, in a heterodimer with its partner MAX, preferentially binds to specific DNA sequences known as E-boxes. pnas.org The canonical E-box motif is 5'-CACGTG-3'. pnas.org However, ChIP-seq studies have revealed that c-Myc can also bind to a variety of non-canonical E-box sequences, significantly expanding its regulatory landscape. researchgate.netnih.gov
Genome-wide analyses have shown that c-Myc can occupy thousands of genomic loci, with a significant number located near the proximal promoter regions of genes, often within CpG islands. pnas.org This suggests that the accessibility of chromatin is a key determinant for c-Myc binding. nih.gov Studies in human B lymphoid tumor models have identified over 4,000 potential c-Myc binding sites. pnas.org Another study in Burkitt lymphoma cell lines identified 7,054 MYC-binding sites. biorxiv.org
The genes targeted by c-Myc, as identified by ChIP-seq, are involved in a wide array of cellular functions, including cell growth, proliferation, metabolism, and apoptosis. pnas.org
Table 1: Examples of c-Myc Target Gene Categories and Specific Genes Identified by ChIP-seq
| Functional Category | Example Target Genes | Reference |
| Cell Cycle | CDK4, Cyclin D2 | nih.govpnas.org |
| Metabolism | LDHA, ENO1 | nih.gov |
| Protein Synthesis | Nucleolin, Fibrillarin | pnas.org |
| DNA Repair | BRCA1, MSH2 | nih.gov |
Proteomics for Post-Translational Modifications and Interactome Analysis
Proteomics, particularly mass spectrometry-based approaches, has been instrumental in characterizing the post-translational modifications (PTMs) of c-Myc and identifying its interacting protein partners (the interactome). These analyses have revealed that c-Myc's function and stability are tightly regulated by a complex network of modifications and interactions.
Advanced proteomic techniques, such as tandem affinity purification (TAP) coupled with multidimensional protein identification technology (MudPIT), have been used to isolate and identify proteins that associate with c-Myc in its native cellular environment. nih.gov Quantitative proteomic methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) have further refined the identification of bona fide interactors by distinguishing them from non-specific background proteins. nih.govmdpi.com These studies have identified hundreds of putative c-Myc interacting proteins, significantly expanding the known c-Myc network beyond the previously annotated interactors. nih.gov
Mass spectrometry has also been crucial for mapping the sites of various PTMs on the c-Myc protein, including phosphorylation, ubiquitination, and SUMOylation. nih.govresearchgate.netspringernature.com For instance, phosphorylation at key residues like Threonine 58 (T58) and Serine 62 (S62) is known to play a pivotal role in regulating c-Myc's stability and activity. researchgate.net
Table 2: Selected c-Myc Interacting Proteins Identified by Mass Spectrometry
| Protein Interactor | Function/Complex | Proteomic Method | Reference |
| MAX | Obligate heterodimerization partner for DNA binding | Co-immunoprecipitation | researchgate.net |
| TRRAP | Component of histone acetyltransferase complexes | TAP-MudPIT | nih.gov |
| SKP2 | Component of SCF ubiquitin ligase complex | Co-immunoprecipitation | nih.gov |
| PIN1 | Prolyl isomerase, regulates c-Myc stability | Co-immunoprecipitation | nih.gov |
| DBC-1 | Transcriptional co-regulator | TAP-MudPIT | researchgate.net |
| MCM7 | Component of the DNA replication licensing complex | TAP-MudPIT | researchgate.net |
Table 3: Key Post-Translational Modifications of c-Myc Identified by Mass Spectrometry
| Modification | Residue | Functional Consequence | Reference |
| Phosphorylation | Serine 62 (S62) | Stabilization of c-Myc | researchgate.net |
| Phosphorylation | Threonine 58 (T58) | Primes for degradation | researchgate.net |
| Ubiquitination | Multiple Lysine residues | Proteasomal degradation | nih.gov |
| SUMOylation | Lysine 326 (K326) | Under investigation | springernature.com |
Metabolomics for Comprehensive Metabolic Pathway Analysis
Metabolomics, the large-scale study of small molecules or metabolites within cells, has provided critical insights into how c-Myc reprograms cellular metabolism to fuel rapid proliferation. By analyzing the global metabolic changes induced by c-Myc, researchers can identify the key metabolic pathways that are under its control.
Studies employing metabolomics have demonstrated that c-Myc overexpression leads to significant alterations in central carbon metabolism. nih.gov A hallmark of c-Myc-driven metabolic reprogramming is the enhancement of both glycolysis and glutaminolysis. nih.govnih.gov For instance, c-Myc upregulates the expression of key glycolytic enzymes, leading to increased glucose uptake and lactate (B86563) production, a phenomenon known as the Warburg effect. nih.gov
Metabolomic analyses, often using techniques like mass spectrometry coupled with liquid chromatography (LC-MS), can quantify the changes in hundreds of metabolites simultaneously. fu-berlin.de These studies have shown that in cells with high c-Myc activity, there is an increased flux of glucose-derived carbons into lactate and various biosynthetic pathways. nih.gov Similarly, glutamine metabolism is rewired to replenish the tricarboxylic acid (TCA) cycle and to provide nitrogen for nucleotide and amino acid synthesis. nih.gov
Table 4: Metabolic Changes Induced by c-Myc Overexpression
| Metabolite | Pathway | Observed Change | Reference |
| Lactate | Glycolysis | Increased | nih.gov |
| Glutamate | Glutaminolysis | Altered levels | fu-berlin.de |
| TCA Cycle Intermediates | Citric Acid Cycle | Altered levels | fu-berlin.de |
| Nucleotides | Nucleotide Biosynthesis | Increased synthesis | nih.gov |
Global Gene Expression Profiling (e.g., RNA-seq, Microarrays)
Global gene expression profiling techniques, such as DNA microarrays and RNA sequencing (RNA-seq), have been fundamental in defining the c-Myc-regulated transcriptome. These methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive picture of the transcriptional consequences of c-Myc activity.
Early studies utilized cDNA and oligonucleotide microarrays to identify genes whose expression is altered following c-Myc induction. pnas.orgnih.gov These experiments revealed that c-Myc regulates a broad spectrum of genes involved in cell growth, cell cycle progression, and metabolism. pnas.orgnih.gov For example, a microarray analysis in human fibroblasts identified 27 consistently induced and 9 repressed genes upon c-Myc activation. pnas.org Another study using SAGE (Serial Analysis of Gene Expression) and microarray analysis identified 53 c-Myc-induced genes in primary human endothelial cells. nih.gov
More recently, RNA-seq has provided a more sensitive and quantitative approach to transcriptome analysis. RNA-seq studies have further expanded the catalog of c-Myc target genes, identifying thousands of differentially expressed genes upon c-Myc modulation. nih.gov For instance, silencing of MYC in a gastric cancer cell line led to the downregulation of 1,566 genes and the upregulation of 917 genes. nih.gov
Table 5: Examples of c-Myc Regulated Genes Identified by Expression Profiling
| Gene | Regulation by c-Myc | Fold Change (example) | Technique | Reference |
| ODC1 | Upregulated | 5- to 7.5-fold | Microarray | pnas.org |
| Nucleolin | Upregulated | >2-fold | Microarray | pnas.org |
| p21 (CDKN1A) | Repressed | >2-fold | Microarray | pnas.org |
| UXT | Downregulated upon MYC silencing | Log2(FC) < -1 | RNA-seq | nih.gov |
| MTA2 | Downregulated upon MYC silencing | Log2(FC) < -1 | RNA-seq | nih.gov |
Structural Biology and Biophysical Approaches
Structural biology and biophysical methods provide high-resolution insights into the molecular architecture of c-Myc and its complexes, which is crucial for understanding its function and for the rational design of inhibitors.
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy of c-Myc Complexes
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the three-dimensional structures of proteins and their complexes at atomic resolution. These methods have been applied to study the c-Myc protein, particularly its basic helix-loop-helix leucine (B10760876) zipper (bHLHZ) domain, which mediates dimerization with MAX and DNA binding.
X-ray crystallography has successfully determined the structure of the c-Myc:MAX heterodimer bound to its cognate E-box DNA sequence. researchgate.net More recently, crystal structures of the apo (unbound) form of the c-Myc:MAX complex have been solved at resolutions ranging from 1.35 to 2.2 Å. nih.govacs.orgnih.gov These structures revealed that the basic region of c-Myc possesses a significant helical propensity even in the absence of DNA, suggesting a conformational selection mechanism for DNA binding rather than an induced fit. nih.govnih.gov
NMR spectroscopy has been instrumental in studying the solution-state structure and dynamics of c-Myc, which is an intrinsically disordered protein in its monomeric form. nih.govacs.orgnih.gov NMR has been used to assign the chemical shifts of the backbone and sidechain atoms of the c-Myc bHLHZ domain, both in its free form and in complex with MAX. nih.govacs.org These assignments are the first step for detailed structural and dynamic characterization. researchgate.net NMR studies have also provided insights into the transient secondary structures and the effects of post-translational modifications on the conformation of c-Myc. biorxiv.orgnih.gov
Table 6: Summary of Structural Studies on the c-Myc:MAX Complex
| Technique | System | Key Findings | Resolution/Details | Reference |
| X-ray Crystallography | c-Myc:MAX:DNA complex | Structure of the ternary complex, revealing DNA recognition mechanism | 1.9 Å | researchgate.net |
| X-ray Crystallography | Apo c-Myc:MAX complex | Multiple crystal forms, helical basic region in the absence of DNA | 1.35 - 2.2 Å | nih.govacs.orgnih.gov |
| NMR Spectroscopy | c-Myc:MAX complex | Backbone resonance assignments, conformational dynamics | BMRB entry 27571 | nih.govacs.org |
| NMR Spectroscopy | Free c-Myc bHLHZ domain | Intrinsic helical propensity in the basic region, backbone assignments | BMRB entry 12033 | nih.govacs.org |
Quantitative Biophysical Characterization of Protein-Protein and Protein-DNA Interactions
Understanding the function of c-Myc requires precise quantitative measurements of its interactions with other proteins and with DNA. These biophysical parameters are crucial for elucidating the mechanisms that govern c-Myc's regulatory activities. The c-Myc protein itself is an intrinsically disordered polypeptide, meaning it lacks a fixed three-dimensional structure on its own. nih.gov It achieves a functional conformation, for instance, when it dimerizes with its partner protein MAX to bind to DNA. nih.gov
Protein-DNA Interactions: A key aspect of c-Myc's function is its ability to regulate gene transcription. This regulation is fine-tuned by a complex interplay of activator and repressor proteins binding to specific DNA elements. For example, the far-upstream element (FUSE) of the c-myc gene can melt into single-stranded DNA during active transcription. nih.govacs.org The non-coding strand of FUSE is then bound by an activator, the FUSE-binding protein (FBP), and a repressor, the FBP-interacting repressor (FIR), to modulate c-Myc transcription. nih.govacs.org Biophysical studies have quantified these interactions, revealing that FBP binds to the linear non-coding FUSE with a high affinity, showing a dissociation constant (Kd) in the nanomolar range. nih.govacs.org In contrast, FIR binds more weakly, with dissociation constants in the low micromolar range. nih.govacs.org
Protein-Protein Interactions: The interaction of c-Myc with its binding partners is essential for its activity. The heterodimerization of c-Myc with MAX is a prerequisite for its binding to E-box DNA sequences (5'-CACGTG-3') and subsequent transcriptional activation. nih.govnih.gov This interaction is highly specific and stable under physiological conditions. nih.gov Beyond MAX, c-Myc interacts with a host of other proteins. For instance, the interaction with the chromatin regulator WDR5 is important for directing c-Myc to its target genes. nih.gov This interaction has been characterized with a dissociation constant of approximately 9.3 µM. nih.gov Techniques such as fluorescence anisotropy have been employed to study how environmental factors, like pH, can influence the affinity of these interactions. nih.gov
Table 1: Biophysical Parameters of c-Myc and Regulator Interactions
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Significance |
|---|---|---|---|
| FBP - FUSE (DNA) | Not Specified | Nanomolar (nM) range | High-affinity binding, indicating a strong activation signal for c-Myc transcription. nih.govacs.org |
| FIR - FUSE (DNA) | Not Specified | Low Micromolar (µM) range | Weaker binding, allowing for fine-tuning and repression of c-Myc transcription. nih.govacs.org |
| MYC - WDR5 | Not Specified | ~9.3 µM | Directs MYC to target genes on chromatin; disrupting this interaction blocks MYC's association with most targets. nih.gov |
| MYC - MAX | Not Specified | Stable Heterodimer | Essential for MYC to bind DNA and regulate transcription. nih.govnih.gov |
Computational and Systems Biology Approaches
The vast and complex regulatory network controlled by c-Myc, which is estimated to modulate about 15% of human genes, necessitates the use of computational and systems biology approaches. abcam.com These methods allow researchers to integrate large datasets and model the intricate web of interactions that define c-Myc's function in both normal physiology and disease.
Predictive Modeling of c-Myc Regulatory Networks
Predictive modeling aims to create comprehensive maps of the c-Myc regulatory network by integrating high-throughput experimental data with computational algorithms. nih.gov These models can simulate how the network behaves and predict the effect of perturbations.
A key area of focus has been the integration of microRNAs (miRNAs) into the c-Myc network. By combining ChIP-PET data with miRNA genomic information, researchers have constructed networks that include c-Myc, the miRNAs it regulates, and the subsequent target genes of those miRNAs. nih.gov One such study identified 30 Myc-regulated miRNAs and over a thousand potential feed-forward loops (FFLs), which are common network motifs where a master regulator (c-Myc) regulates both a secondary regulator (a miRNA) and the target of that secondary regulator. nih.gov
These models also incorporate upstream signaling pathways that regulate c-Myc itself, such as the WNT, MAPK, and PI3K pathways. frontiersin.org Furthermore, computational analyses have revealed that transposable elements (TEs) in the human genome contain thousands of c-Myc binding sites, suggesting that these mobile genetic elements have contributed significantly to the evolution and complexity of the c-Myc regulatory network. nih.gov In cancer contexts like Burkitt Lymphoma, network analysis has been used to identify critical downstream pathways, such as the MAPK and JAK-STAT signaling pathways, that are affected by c-Myc inhibition. iiarjournals.org
Table 2: Components of a Predictive c-Myc Regulatory Network Model
| Network Component | Finding/Example | Significance |
|---|---|---|
| Myc-regulated miRNAs | Identification of 30 Myc-miRNAs through integration of ChIP-PET and genomic data. nih.gov | Reveals an additional layer of gene regulation where c-Myc's effects are mediated by non-coding RNAs. nih.govnih.gov |
| Feed-Forward Loops (FFLs) | Discovery of 1031 significantly enriched Myc-miRNA FFLs from computational predictions. nih.gov | These network motifs allow for complex regulatory behaviors, such as filtering out transient signals or delaying responses. |
| Upstream Signaling Pathways | Modeling of WNT, MAPK, and PI3K pathways that converge on c-Myc activation or protein stabilization. frontiersin.org | Provides a broader understanding of how external cellular signals are translated into c-Myc activity. frontiersin.org |
| Transposable Elements (TEs) | Identification of thousands of TE-derived sequences in the human genome that are bound by c-Myc. nih.gov | Suggests that TEs have played a role in shaping the c-Myc regulome and may contribute to oncogenesis. nih.gov |
Bioinformatic Analysis of Large-Scale Genomic and Proteomic Datasets
The advent of high-throughput sequencing and mass spectrometry has generated vast amounts of genomic and proteomic data related to c-Myc. Bioinformatic analysis is essential for extracting meaningful biological insights from these large-scale datasets. springernature.com
Genomic and Transcriptomic Analysis: Microarray and Next-Generation Sequencing (NGS) technologies have been used to create comprehensive catalogs of genes regulated by c-Myc. springernature.comnih.gov In one landmark study using fibroblast cells, a high-resolution time course of c-Myc induction led to the identification of 4,186 differentially regulated genes, with 1,826 being upregulated and 2,360 downregulated. nih.gov The majority of these changes occurred rapidly, within the first few hours of c-Myc induction. nih.gov Bioinformatic analysis of the promoter regions of these genes helps to distinguish direct targets from indirect ones and to identify other transcription factors that may be involved in c-Myc-mediated repression. nih.gov Combining RNA-seq (for gene expression) with ChIP-seq (for DNA binding) provides an integrated view of c-Myc's direct regulatory targets across the genome. springernature.com
Proteomic Analysis: To understand the full scope of c-Myc's function, it is crucial to identify the proteins with which it interacts. Proteomic techniques, such as tandem affinity purification (TAP) followed by mass spectrometry, have been used to isolate c-Myc-containing protein complexes. nih.gov A notable TAP-based screen, which utilized both label-free and stable isotope labeling with amino acids in cell culture (SILAC) for quantification, identified 418 non-redundant c-Myc-associated proteins, 389 of which were previously unknown interactors. nih.gov Comparative proteomic studies analyzing cells with and without c-Myc have further elucidated its impact on global protein expression, revealing its influence on a wide array of cellular functions and pathways. embopress.org In cancer research, proteomic analysis of tumors has highlighted significant differences in metabolic pathways between c-MYC amplified and non-amplified medulloblastoma tumors. mdpi.com
Table 3: High-Throughput Bioinformatic Analyses of c-Myc
| Analysis Type | Methodology | Key Findings |
|---|---|---|
| Transcriptome (Expression Profiling) | Microarray analysis of a high-resolution c-Myc induction time course. nih.gov | Identified 4,186 differentially regulated genes (1,826 up, 2,360 down), with most changes occurring within 3-5 hours. nih.gov |
| Transcriptome & DNA Binding (Integrated) | Next-Generation Sequencing (NGS), including RNA-seq and ChIP-seq. springernature.com | Allows for genome-wide, high-resolution mapping of c-Myc binding sites and their correlation with gene expression changes. springernature.com |
| Interactome (Protein Interactions) | Tandem Affinity Purification (TAP) combined with MudPIT mass spectrometry and SILAC. nih.gov | Identified 418 c-Myc associated proteins, including 389 novel interactors, vastly expanding the known c-Myc interactome. nih.gov |
| Comparative Proteomics | Quantitative proteomic analysis of Myc-null vs. Myc-expressing fibroblast cells. embopress.org | Revealed expression changes in functionally related proteins that account for differences in cell morphology and proliferation. embopress.org |
Pre Clinical Therapeutic Strategies Targeting C Myc in Cancer
Direct Inhibition of c-Myc Protein Function
Directly targeting the c-Myc protein represents the most straightforward approach to neutralizing its oncogenic activities. These strategies are primarily focused on disrupting the essential molecular interactions required for its function as a transcription factor.
Disruption of c-Myc/MAX Heterodimerization
The formation of a heterodimer with its partner protein, MAX (Myc-associated factor X), is an absolute requirement for c-Myc's ability to bind to DNA and regulate gene transcription. graphyonline.com This critical protein-protein interaction has become a primary focus for the development of small-molecule inhibitors. Several compounds have been identified that can interfere with this dimerization process.
KJ-Pyr-9 : Identified through screening, this small molecule has been shown to disrupt the c-Myc/MAX interaction. rsc.org It reportedly binds to the bHLH-Zip domain of c-Myc, a region crucial for dimerization with MAX. rsc.org
SaJM589 : This compound is a potent inhibitor of the c-Myc-Max interaction, demonstrating the ability to disrupt the heterodimer in a dose-dependent manner. cancer-research-network.commedchemexpress.comnih.gov By interfering with this interaction, sAJM589 can reduce Myc protein levels, potentially by promoting its ubiquitination and subsequent degradation. cancer-research-network.comnih.gov
MYCMI-6 : This small molecule was developed to specifically block the interaction between c-Myc and MAX. frontiersin.org It binds with high affinity to the bHLH-LZ domain of c-Myc, leading to the inhibition of c-Myc-driven transcription and the induction of apoptosis in tumor cells. frontiersin.org
Omomyc : A mini-protein designed as a dominant-negative version of c-Myc, Omomyc effectively sequesters c-Myc and prevents it from binding to MAX. northwestern.edu It has demonstrated broad anti-cancer activity in a variety of preclinical models with limited side effects. northwestern.edu
| Inhibitor | Mechanism of Action |
| KJ-Pyr-9 | Disrupts Myc/Max dimerization. rsc.org |
| SaJM589 | Potently disrupts the Myc-Max heterodimer. cancer-research-network.commedchemexpress.comnih.gov |
| MYCMI-6 | Binds to the bHLH-LZ domain of MYC, inhibiting MYC/MAX interaction. frontiersin.org |
| Omomyc | Acts as a dominant-negative peptide, preventing c-Myc from binding to MAX. northwestern.edu |
Inhibition of c-Myc DNA Binding
Once the c-Myc/MAX heterodimer is formed, it binds to specific DNA sequences known as E-boxes within the promoter regions of its target genes. Preventing this DNA binding is another direct therapeutic strategy.
KSI-3716 : This small molecule acts by blocking the binding of the c-MYC/MAX complex to the target gene promoters. medchemexpress.comglpbio.comauajournals.orgnih.gov By inhibiting this interaction, KSI-3716 has been shown to decrease the expression of c-Myc target genes, leading to cell cycle arrest and apoptosis in bladder cancer cells. medchemexpress.comauajournals.orgnih.gov
Omomyc : In addition to its role in disrupting dimerization, Omomyc can also form heterodimers with MAX that are incapable of binding to DNA, thus directly inhibiting the transcriptional function of c-Myc. northwestern.edu
Indirect Modulation of c-Myc Pathway Activity
Given the challenges of directly targeting c-Myc, a significant amount of research has focused on indirect strategies. These approaches aim to reduce c-Myc's oncogenic output by targeting its regulatory network and dependencies.
Targeting Upstream Signaling Pathways Regulating c-Myc Expression or Stability
The expression and stability of the c-Myc protein are tightly controlled by various signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway : The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and is frequently activated in cancer. imrpress.comresearchgate.net This pathway can enhance c-Myc protein levels, and inhibitors targeting PI3K, AKT, or mTOR have been shown to effectively reduce c-Myc expression and suppress tumor growth. ashpublications.orgmdpi.comfrontiersin.org
GSK3β (Glycogen Synthase Kinase 3β) : This kinase plays a crucial role in the degradation of c-Myc by phosphorylating it at threonine 58, which signals for its ubiquitination and subsequent destruction by the proteasome. nih.govresearchgate.net Modulation of GSK3β activity can therefore influence c-Myc stability. nih.govresearchgate.netnih.gov
Promoting c-Myc Protein Degradation
The c-Myc protein has a notably short half-life due to its rapid turnover via the ubiquitin-proteasome system. Enhancing this natural degradation process is a viable therapeutic avenue. Strategies in this area include the development of PROteolysis-TArgeting Chimeras (PROTACs), which are engineered molecules that can bring c-Myc into proximity with E3 ubiquitin ligases, leading to its targeted degradation. aacrjournals.org
Inhibiting c-Myc-Driven Metabolic Dependencies
c-Myc orchestrates a profound reprogramming of cellular metabolism to fuel rapid proliferation. This creates metabolic vulnerabilities that can be therapeutically exploited.
Glucose and Glutamine Metabolism Inhibitors : c-Myc upregulates genes involved in both glycolysis and glutaminolysis, making cancer cells highly dependent on these metabolic pathways for energy and biosynthetic precursors. frontiersin.org Inhibitors that target key enzymes in glucose metabolism (e.g., lactate (B86563) dehydrogenase) or glutamine metabolism (e.g., glutaminase) have shown promise in preclinical models of MYC-driven tumors. frontiersin.org
| Therapeutic Strategy | Target | Examples of Approaches/Compounds |
| Direct Inhibition | c-Myc/MAX Dimerization | KJ-Pyr-9, SaJM589, MYCMI-6, Omomyc |
| c-Myc DNA Binding | KSI-3716, Omomyc | |
| Indirect Modulation | Upstream Signaling Pathways | PI3K/AKT/mTOR inhibitors, GSK3β modulators |
| Protein Degradation | PROTACs and other modulators of the ubiquitin-proteasome system | |
| Metabolic Dependencies | Inhibitors of glucose and glutamine metabolism |
Modulating Chromatin Remodeling and Epigenetic Regulators
The proto-oncogene c-Myc acts as a master regulator of transcription, and its oncogenic activity is intrinsically linked to its ability to reshape the chromatin landscape. nih.gov MYC functions as a regulator of the cancer epigenome by recruiting chromatin modifiers, such as histone acetyl-transferase (HAT) complexes and ATP-dependent chromatin-remodeling complexes, to either activate or repress the transcription of its target genes. aacrjournals.org This interaction with the epigenetic machinery creates dependencies that can be exploited for therapeutic intervention. jci.org Strategies targeting the epigenetic mechanisms that c-Myc relies upon have emerged as a promising avenue for anticancer therapies. aacrjournals.orgnih.gov
One key strategy involves targeting histone acetylation. MYC interacts with multiple HATs, including GCN5 and Tip60, through the cofactor TRRAP, leading to histone acetylation and transcriptional activation. aacrjournals.org Conversely, MAX/MXD1 heterodimers, which compete with MYC/MAX, recruit histone deacetylases (HDACs) to repress gene expression. nih.gov This balance suggests that inhibiting HDACs could be a therapeutic strategy. Indeed, HDAC inhibitors are being explored to increase the expression of tumor suppressor genes. frontiersin.org The SIN3-HDAC complex, in particular, is involved in deacetylating histones, leading to gene repression. airmidbiogenetics.com Modulating the activity of such complexes presents a therapeutic window.
Another major approach is the inhibition of bromodomain and extraterminal (BET) proteins. BET proteins, like BRD4, are "readers" of histone acetylation and are crucial for the transcription of MYC and its target genes. nih.gov The BET inhibitor JQ1 has been shown to downregulate myc and the expression of its target genes in preclinical models of c-myc-driven tumors, such as certain hematologic malignancies and lung adenocarcinomas. nih.govmedicineinnovates.com JQ1 functions by binding to BRD4, which is involved in activating RNA polymerase II that regulates c-Myc expression, thereby weakening polymerase activity and down-regulating c-Myc. medicineinnovates.com
Furthermore, targeting histone methylation pathways is under investigation. MYC can influence global histone methylation, although the relationship is complex. nih.gov For instance, MYC has been shown to hijack the H3K4 methylation pathway to facilitate its binding to target genes and promote tumorigenesis, creating an "epigenetic vulnerability." jci.org Enzymes that add or remove methyl marks, such as histone methyltransferases (HMTs) and histone demethylases, are therefore potential targets. frontiersin.orgnih.gov For example, the histone demethylase LSD1 has been identified as a potential epigenetic target in lung cancer. nih.gov A summary of key epigenetic regulators targeted in c-Myc-driven cancers is presented in Table 1.
Table 1: Epigenetic Regulators as Therapeutic Targets in c-Myc Driven Cancers
| Target Class | Specific Target | Mechanism of Action | Preclinical Findings |
|---|---|---|---|
| Histone Acetylation Readers | BRD4 | Binds to acetylated histones, recruiting transcriptional machinery to MYC and its target genes. | Inhibition with compounds like JQ1 leads to downregulation of MYC expression and suppresses tumor growth. nih.govmedicineinnovates.com |
| Histone Deacetylases (HDACs) | HDACs (general), SIN3-HDAC complex | Remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. | Inhibition aims to reactivate tumor suppressor genes silenced by MYC-driven aberrant epigenetic modifications. nih.govfrontiersin.orgairmidbiogenetics.com |
| Histone Methyltransferases (HMTs) | EZH2, SUV39H1 | Add methyl groups to histones, contributing to gene silencing. | Inhibitors are in preclinical trials; Chaetocin, an SUV39H1 inhibitor, has been shown to inhibit cancer cell migration. frontiersin.org |
| Histone Demethylases | LSD1, Jumonji family | Remove methyl groups from histones. | Knockdown of LSD1 has been shown to reduce cancer cell migration in preclinical models. nih.gov |
| Chromatin Remodelers | SET1-MLL complex | Core component of H3K4 methylation pathway. | MYC hijacks this pathway, creating a dependency that can be targeted. jci.org |
Recently, a novel therapeutic approach using programmable epigenomic mRNA medicines, termed epigenomic controllers (ECs), has been developed. researchgate.net These ECs are designed to precisely modify sub-elements within the MYC Insulated Genomic Domain (IGD), leading to the methylation of MYC regulatory elements and a durable downregulation of MYC transcription. researchgate.net The clinical candidate OTX-2002 is a MYC-targeted EC that has demonstrated significant antitumor activity in preclinical models of hepatocellular carcinoma (HCC). researchgate.netascopubs.org
Strategies Exploiting Synthetic Lethality in c-Myc Driven Cancers
The concept of synthetic lethality, where the simultaneous loss of two genes is lethal to a cell but the loss of either one alone is not, provides a powerful framework for targeting cancers with specific oncogenic drivers like c-Myc. researchgate.net Given that MYC itself has been notoriously difficult to target directly, exploiting its synthetic lethal interactions offers an alternative therapeutic strategy. researchgate.netfrontiersin.org High-throughput screening methods, such as those using RNA interference (RNAi) and CRISPR-Cas9, have been instrumental in identifying genes that are synthetically lethal with MYC overexpression. nih.govresearchgate.net
MYC-driven cancers exhibit high levels of replicative stress due to uncontrolled proliferation, making them dependent on DNA damage response (DDR) pathways for survival. aacrjournals.org This dependency creates synthetic lethal vulnerabilities. Several kinases involved in the replication stress checkpoint, including ataxia telangiectasia and Rad3-related (ATR) and CHK1, have been identified as synthetic lethal targets in MYC-overexpressing tumor cells. researchgate.netaacrjournals.org For instance, high MYC expression was associated with hypersensitivity to ATR inhibitors in high-risk medulloblastoma. aacrjournals.org
A recently identified novel synthetic lethal strategy involves the combined inhibition of CTP synthase 1 (CTPS1) and ATR. nih.gov MYC activation stimulates the expression of nucleotide synthesis enzymes like CTPS1 to meet the high demand for nucleotides required for proliferation. aacrjournals.orgdntb.gov.ua Inhibiting CTPS1 leads to nucleotide deprivation and selective DNA replication stress, which in turn confers synthetic lethality when combined with ATR inhibitors. aacrjournals.orgnih.gov This combination has been shown to impair the growth of MYC-overexpressing xenograft tumors in vivo. aacrjournals.org
Other key synthetic lethal targets in c-Myc driven cancers are detailed in Table 2. These include proteins involved in cell cycle regulation, protein stability, and RNA processing.
Table 2: Selected Synthetic Lethal Partners of c-Myc in Preclinical Cancer Models
| Target Gene/Protein | Function | Rationale for Synthetic Lethality | Preclinical Model(s) |
|---|---|---|---|
| ATR / CHK1 | DNA Damage Response Kinases | MYC-induced replicative stress creates dependency on DDR pathways for cell survival. aacrjournals.org | Medulloblastoma, Neuroblastoma researchgate.netaacrjournals.org |
| CTPS1 | Nucleotide Synthesis Enzyme | MYC-driven proliferation requires high nucleotide levels; inhibition causes replication stress. nih.gov | Various MYC-overexpressing cancers aacrjournals.orgnih.govdntb.gov.ua |
| PLK1 / CDK9 | Cell Cycle Kinases | MYC-driven tumors are dependent on these kinases for mitotic regulation and transcription. Inhibition often leads to downregulation of the antiapoptotic protein MCL1. researchgate.net | Lymphoma, Breast Cancer researchgate.net |
| TOP1 | Topoisomerase 1 | MYC dysregulation elevates global transcription and R-loop accumulation; TOP1 inhibition exacerbates this, leading to lethal DNA damage. researchgate.net | Breast Cancer researchgate.net |
| CSNK1e | Casein Kinase 1 Epsilon | Involved in various cellular processes; identified in multiple siRNA screens. | Breast Cancer, Neuroblastoma, Ovarian Cancer nih.gov |
| MCL1 | Anti-apoptotic Protein | MYC-driven tumors depend on MCL1 to evade apoptosis. | B cell Lymphoma, Lung Cancer researchgate.net |
Functional genomic screens have identified a wide array of other potential vulnerabilities. aacrjournals.org These include dependencies on proteins involved in glucose and lipid metabolism, as well as cyclin-dependent kinases like CDK7. aacrjournals.org The ubiquitin ligase FBXW7, which controls the degradation of MYC, was also identified as a synthetic lethal gene, possibly through a mechanism of synthetic dosage lethality where its loss leads to toxic accumulation of the MYC protein. nih.gov These findings underscore the diverse cellular processes that become critical for survival in the context of MYC overexpression, offering a rich landscape of potential therapeutic targets.
Novel Delivery Systems for c-Myc Targeting Agents in Pre-Clinical Models
The successful clinical translation of c-Myc targeting agents depends critically on the development of effective delivery systems that can transport these therapeutics to tumor cells while minimizing systemic toxicity. frontiersin.org A variety of novel delivery platforms are being explored in preclinical models to overcome challenges such as poor solubility, rapid degradation, and inefficient cellular uptake of c-Myc inhibitors. nih.govfrontiersin.orgcas.org
Nanoparticle-Based Systems: Nanoparticles offer a versatile platform for delivering a range of therapeutics. fiercepharma.com In one approach, a c-Myc inhibitor prodrug (MI3-PD) was encapsulated within perfluorocarbon nanoparticles. nih.gov These nanoparticles were targeted to the αvβ3 integrin receptor, which is highly expressed on pro-tumor M2-like tumor-associated macrophages (TAMs). This targeted delivery successfully reduced the population of M2-like TAMs while preserving anti-tumor M1-like macrophages in a mouse model of breast cancer. nih.gov Another strategy involves the use of polymeric nano-micelles to encapsulate JQ1, an indirect c-Myc inhibitor. medicineinnovates.com The release profile of the drug from these nano-micelles could be tuned, with rapid-release versions being more effective for tumors with high c-Myc expression and slow-release versions showing better efficacy in tumors with low c-Myc expression. medicineinnovates.com
Lipid-Based Formulations: Lipid-based delivery systems, such as liposomes and nanoemulsions, are widely explored due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. nih.govcas.org Cationic liposomes have been used to form complexes (lipoplexes) with small interfering RNA (siRNA) designed to silence the c-myc gene. nih.gov In preclinical studies using human breast and colon carcinoma cell lines, these anti-c-myc lipoplexes effectively reduced c-myc mRNA and protein levels, demonstrating significant anticancer effects. nih.gov For oral delivery, a nanoemulsion formulation was developed to carry a proliferation-inhibiting peptide (Myr-NT) that targets MYC-dependent gastrointestinal tumors. nih.govpharmaexcipients.com This lipid-based system protected the peptide from enzymatic degradation and showed superior biological activity in lymphoma and colorectal cancer cell lines compared to the native peptide. nih.gov
Peptide-Based Delivery Systems: Targeting therapeutics to the nucleus, where c-Myc functions, is a significant challenge. To address this, a novel Peptide Nuclear Delivery Device (PNDD) was developed from a non-toxic truncated form of Pseudomonas Exotoxin A. biorxiv.org This PNDD was fused to the c-Myc inhibitor peptide H1. The resulting fusion protein, PNDD1, was able to inhibit c-Myc-dependent transcription at nanomolar concentrations and induce cell death in various tumor cell lines, including patient-derived Diffuse Large B-Cell Lymphomas. biorxiv.org
A summary of these novel delivery systems is provided in Table 3.
Table 3: Novel Delivery Systems for c-Myc Targeting Agents in Preclinical Research
| Delivery System | Therapeutic Agent | Targeting Mechanism | Preclinical Model | Key Findings |
|---|---|---|---|---|
| Perfluorocarbon Nanoparticles | MI3-PD (c-Myc inhibitor prodrug) | αvβ3 integrin on M2 macrophages | Mouse model of breast cancer | Reduced pro-tumor M2 macrophages while preserving anti-tumor M1 macrophages. nih.gov |
| Polymeric Nano-micelles | JQ1 (indirect c-Myc inhibitor) | Passive targeting (EPR effect) | Not specified | Efficacy depended on c-Myc expression level and drug release rate. medicineinnovates.com |
| Cationic Liposomes (Lipoplexes) | anti-c-myc siRNA | Electrostatic interaction | Breast and colon carcinoma cell lines | Mediated dramatic reduction in c-myc mRNA and protein levels. nih.gov |
| Lipid-Based Nanoemulsion | Myr-NT (inhibitory peptide) | Oral administration for gastrointestinal tumors | Lymphoma and colorectal cancer cell lines | Boosted stability and anti-proliferative activity of the peptide. nih.govpharmaexcipients.com |
| Peptide Nuclear Delivery Device (PNDD) | H1 (c-Myc inhibitor peptide) | Fusion protein for nuclear import | Various tumor cell lines, including DLBCL | Inhibited c-Myc transcription and induced cell death at nanomolar concentrations. biorxiv.org |
These innovative delivery strategies highlight the critical role of formulation science in advancing c-Myc-targeted therapies toward clinical application. By improving tumor-specific delivery and cellular uptake, these systems hold the promise of enhancing therapeutic efficacy and broadening the therapeutic window for potent anti-cancer agents. frontiersin.orgfrontiersin.org
Future Directions and Emerging Research Perspectives on C Myc
Elucidating Context-Specific Roles of c-Myc Isoforms and Variants
The human c-myc gene encodes for multiple protein isoforms, including p64 and p67, which arise from alternative translation initiation sites. nih.gov A critical area of future research lies in deciphering the distinct functions of these isoforms and their variants in different cellular and disease contexts. nih.govnih.gov While it is known that these isoforms can have different effects on cell proliferation, growth arrest, and apoptosis, the precise mechanisms governing their context-specific activities remain largely enigmatic. nih.gov
Studies using models like Drosophila melanogaster have revealed that human c-Myc isoforms exhibit both quantitative and qualitative differences in their biological activities. nih.gov For instance, the shorter c-MycS isoform, which lacks a significant portion of the N-terminal transactivation domain, can still promote cell growth but is deficient in inducing apoptosis. nih.gov This suggests that the N-terminal region is a critical determinant in the balance between c-Myc's growth-promoting and cell death-inducing functions. nih.gov
Future investigations will likely focus on:
Isoform-specific protein interactomes: Identifying the unique sets of proteins that interact with each c-Myc isoform to understand how they execute their specific functions.
Post-translational modifications (PTMs) of isoforms: Characterizing the PTMs specific to each isoform and how these modifications influence their stability, localization, and transcriptional activity.
Role in development and disease: Investigating the expression and function of c-Myc isoforms during normal development and in the initiation and progression of various cancers. This could lead to the development of isoform-specific therapeutic strategies. nih.gov
High-Resolution Structural and Dynamic Insights into c-Myc Protein Complexes
A major hurdle in targeting c-Myc has been its intrinsically disordered nature, which has made it challenging to solve its complete three-dimensional structure. nih.govnih.gov Obtaining high-resolution structural and dynamic information about c-Myc, both alone and in complex with its numerous binding partners, is a paramount goal for future research. nih.govbiorxiv.org
The N-terminal transactivation domain (TAD) of c-Myc is a hub for protein-protein interactions that are essential for its transformative and apoptotic activities. nih.gov While some structural information exists for small regions of c-Myc in complex with partners like Bin1, a comprehensive, residue-level understanding of the entire TAD and its dynamic interactions is lacking. nih.gov
Emerging techniques are poised to address this challenge:
Cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy: These techniques can provide insights into the structure of large, dynamic protein complexes.
Crosslinking mass spectrometry (XL-MS): This method can identify protein-protein interaction interfaces and provide distance restraints for computational modeling of protein complexes. biorxiv.org
Integrative modeling: Combining data from various experimental techniques to generate more accurate and complete models of c-Myc complexes.
A deeper understanding of the structural basis of c-Myc interactions will be instrumental in the rational design of small molecules that can specifically disrupt these interactions, offering a promising avenue for therapeutic intervention. nih.gov
Advancements in c-Myc Protein Degradation Strategies
The rapid turnover of the c-Myc protein, with a half-life of only 20-30 minutes in non-transformed cells, is tightly regulated by the ubiquitin-proteasome system (UPS). nih.govnih.gov Dysregulation of this degradation process is a common feature of cancer, leading to the accumulation of c-Myc and driving tumorigenesis. nih.gov Consequently, strategies aimed at enhancing c-Myc degradation have emerged as a promising therapeutic approach. nih.govbiorxiv.org
Several E3 ubiquitin ligases, such as SCFFbw7, have been identified as key players in targeting c-Myc for proteasomal degradation. nih.gov Conversely, deubiquitinating enzymes (DUBs) like USP28 can stabilize c-Myc by removing ubiquitin tags. nih.gov
Future research in this area will likely focus on:
Targeting E3 ligases and DUBs: Developing small molecule inhibitors or activators that can modulate the activity of specific E3 ligases and DUBs involved in c-Myc turnover. nih.gov
Proteolysis-targeting chimeras (PROTACs): These are bifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to its ubiquitination and degradation. acs.orgacs.org Developing c-Myc-specific PROTACs is an active area of research. acs.org
20S proteasome activation: Exploring small molecules that can directly activate the 20S proteasome, a component of the proteasome that can degrade intrinsically disordered proteins like c-Myc in a ubiquitin-independent manner. biorxiv.org
A significant finding is that combining a PI3K inhibitor like TGR-1202 with a proteasome inhibitor can synergistically turn off c-Myc expression. youtube.com This highlights the potential of combination therapies that target different aspects of c-Myc regulation.
Precision Targeting of c-Myc in Specific Cancer Subtypes and Resistance Mechanisms
The oncogenic roles of c-Myc can vary depending on the cellular context and the specific type of cancer. nih.govnih.gov Therefore, a "one-size-fits-all" approach to targeting c-Myc is unlikely to be effective. Future research will need to focus on developing precision medicine strategies that are tailored to specific cancer subtypes and the underlying mechanisms of c-Myc dysregulation. nih.gov
This will involve:
Identifying biomarkers: Discovering reliable biomarkers that can predict which tumors are "addicted" to c-Myc and are therefore more likely to respond to c-Myc-targeted therapies. nih.gov
Understanding resistance mechanisms: Investigating how cancer cells develop resistance to c-Myc inhibitors to devise strategies to overcome or prevent it. youtube.com For example, c-Myc can contribute to chemotherapy resistance, and strategies that temporarily turn off c-Myc could make tumors more susceptible to conventional treatments. youtube.com
Targeting synthetic lethal partners: Identifying genes or pathways that are essential for the survival of cancer cells with high c-Myc expression, but not for normal cells. nih.gov This "synthetic lethality" approach offers a way to selectively kill cancer cells.
Recent efforts have led to the development of aptamer-drug conjugates (ApDCs) for targeted therapy in triple-negative breast cancer (TNBC). acs.org These ApDCs can specifically deliver cytotoxic agents to cancer cells, demonstrating the potential of targeted delivery systems. acs.org
Integration of Multi-Omics Data for Comprehensive c-Myc Network Analysis
c-Myc acts as a master transcriptional regulator, influencing the expression of a vast network of genes involved in diverse cellular processes. nih.govnih.gov To fully comprehend the complex regulatory networks orchestrated by c-Myc, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov
Multi-omics data integration can:
Uncover novel regulatory mechanisms: By correlating changes across different molecular layers, researchers can identify new pathways and interactions that are controlled by c-Myc. frontiersin.orgnih.gov
Identify key downstream effectors: Pinpointing the critical downstream targets of c-Myc that mediate its oncogenic effects can reveal new therapeutic vulnerabilities.
Develop predictive models: Integrating multi-omics data with clinical information can help in developing models that predict disease progression and response to therapy. frontiersin.org
Computational tools and frameworks are being developed to facilitate the seamless integration and analysis of these large and complex datasets. frontiersin.orgvanderbilt.edu These approaches will be crucial for building a holistic understanding of the c-Myc network and its role in cancer. frontiersin.org
Development of Novel Pre-Clinical Models for c-Myc Research and Therapeutic Testing
The development of effective c-Myc-targeted therapies relies on the availability of robust and predictive pre-clinical models that accurately recapitulate human disease. While traditional cell culture and animal models have been valuable, there is a growing need for more sophisticated systems.
Future directions in pre-clinical modeling include:
Patient-derived xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better preserve the heterogeneity and microenvironment of the original tumor.
Genetically engineered mouse models (GEMMs): These models allow for the study of c-Myc function in a more physiologically relevant context.
Organoid cultures: Three-dimensional organoid cultures derived from patient tumors can mimic the architecture and function of the original tissue, providing a powerful platform for drug screening and personalized medicine. mdpi.com Human cerebral organoids, for example, are being used to study the neurotropism of pathogens and could be adapted for cancer research. mdpi.com
CRISPR-based in vivo screening: This technology can be used to identify novel molecular targets that are synthetically lethal with c-Myc in a living organism. nih.gov
These advanced pre-clinical models will be indispensable for validating new therapeutic strategies and accelerating their translation into the clinic.
Q & A
What are the distinct isoforms of proto-oncogene protein c-myc II, and how do their functional differences impact experimental design?
Answer:
The human c-Myc protein exists as two primary isoforms: pp62 (62 kDa) and pp66 (66 kDa), with pp66 likely being a post-translationally modified version of pp62 . These isoforms differ in phosphorylation status and stability, influencing their transcriptional activity and protein-protein interactions.
- Methodological Considerations :
- Use phospho-specific antibodies (e.g., anti-pSer62-c-Myc) to distinguish isoforms .
- Employ pulse-chase assays to assess half-life differences (≈30 minutes for both isoforms) .
- Design experiments with isoform-specific knockdown (e.g., siRNA targeting exon-specific sequences) to isolate functional roles .
| Isoform | Molecular Weight | Half-Life | Proposed Role |
|---|---|---|---|
| pp62 | 62 kDa | ≈30 min | Major product; regulates cell cycle progression |
| pp66 | 66 kDa | ≈30 min | Post-translational modification; potential role in stress responses |
Which methodologies are recommended for detecting and quantifying c-Myc protein levels in cellular models?
Answer:
- Western Blotting : Use validated antibodies (e.g., anti-c-Myc [Y69]) with controls (e.g., CRISPR-knockout cell lines) to confirm specificity .
- Immunofluorescence (IF) : Optimize fixation (e.g., paraformaldehyde) to preserve nuclear localization .
- Chromatin Immunoprecipitation (ChIP) : Combine with qPCR or sequencing to map c-Myc DNA-binding sites .
- HTRF Assays : For high-throughput quantification in live cells (e.g., Human c-Myc Detection Kit) .
Critical Controls : Include MAX protein co-immunoprecipitation to validate functional c-Myc/MAX heterodimers .
How can researchers resolve contradictions in c-Myc’s role as both a proliferation promoter and apoptosis inducer in different cancer models?
Answer:
c-Myc’s dual role depends on cellular context, co-factor availability, and stress signals.
- Experimental Strategies :
- Transcriptomic Profiling : Use RNA-seq to identify c-Myc target genes under varying conditions (e.g., hypoxia vs. normoxia) .
- Co-Culture Systems : Investigate stromal interactions (e.g., macrophage infiltration) that modulate c-Myc activity .
- In Vivo Models : Compare transgenic c-Myc overexpression in tissue-specific models (e.g., liver vs. hematopoietic systems) .
Key Finding : c-Myc induces hTERT (telomerase) in immortalized cells but triggers apoptosis in primary cells lacking survival signals .
What experimental strategies are effective in targeting c-Myc for cancer therapy while minimizing off-target effects?
Answer:
- T-Cell Epitope Vaccination : Utilize MHC class I-restricted peptides (e.g., SSPQGSPEPL) to induce tumor-specific immunity .
- CRISPR-Cas9 Screening : Identify synthetic lethal partners (e.g., MAX or MNT) for combination therapy .
- PROTAC Degradation : Design proteolysis-targeting chimeras to degrade c-Myc via the ubiquitin-proteasome system .
Challenges : Monitor off-target effects using whole-genome sequencing and transcriptomic validation .
What are the critical considerations when designing in vivo studies to investigate c-Myc’s role in tumorigenesis?
Answer:
- Model Selection :
- Endpoint Metrics :
- Tumor volume (via caliper or imaging).
- Metastasis assessment (e.g., bioluminescent tracking).
- Statistical Power : Include ≥10 animals per group to account for heterogeneity in c-Myc-driven tumors .
How should researchers approach data analysis when c-Myc amplification does not correlate with protein overexpression in certain cancers (e.g., Burkitt’s lymphoma)?
Answer:
- Post-Transcriptional Regulation :
- Translational Control : Use polysome profiling to evaluate ribosome loading on c-MYC mRNA .
Key Insight : In Burkitt’s lymphoma, translocations sustain basal c-Myc expression rather than amplification-driven overexpression .
What advanced techniques are recommended for mapping c-Myc protein interactions and transcriptional networks?
Answer:
- ChIP-Seq : Combine with MAX and Miz1 co-factors to identify context-dependent binding sites .
- Proximity Ligation Assays (PLA) : Visualize c-Myc/MAX heterodimerization in situ .
- Bioinformatics Tools :
Data Validation : Cross-reference with CRISPR screens to confirm functional interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
